3,3',4-Trifluorobenzhydrol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

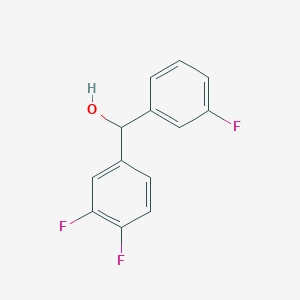

Structure

3D Structure

Properties

IUPAC Name |

(3,4-difluorophenyl)-(3-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7,13,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJQWECBHNESTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C2=CC(=C(C=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375305 | |

| Record name | 3,3',4-Trifluorobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844683-65-4 | |

| Record name | 3,3',4-Trifluorobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3,3',4-Trifluorobenzhydrol

This guide provides a comprehensive technical overview for the synthesis, purification, and characterization of 3,3',4-trifluorobenzhydrol. Designed for researchers, scientists, and professionals in drug development, this document offers not just procedural steps but also the underlying scientific rationale to ensure successful and reproducible outcomes.

Introduction: The Significance of Fluorinated Benzhydrols

Fluorine-containing organic molecules are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine atoms into a molecule can dramatically alter its physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluorinated benzhydrol scaffold, specifically this compound, represents a valuable building block for the synthesis of novel bioactive compounds and advanced materials. Its structural features make it a key intermediate for compounds that may exhibit enhanced therapeutic efficacy or unique material properties.

This guide will focus on a robust and accessible synthetic method: the Grignard reaction. This approach is widely used for the formation of carbon-carbon bonds and offers a reliable pathway to secondary alcohols like the target compound.[1]

Synthetic Strategy: The Grignard Reaction

The synthesis of this compound is most effectively achieved through the nucleophilic addition of a Grignard reagent to an aldehyde. Specifically, this involves the reaction of 3,4-difluorophenylmagnesium bromide with 3-fluorobenzaldehyde. The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the desired diarylmethanol.[2]

The causality behind this choice of synthetic route lies in its efficiency and convergence. It allows for the direct coupling of the two fluorinated aromatic rings in a single, well-understood reaction step.

Overall Reaction Scheme:

(3,4-difluorophenyl)magnesium bromide + 3-fluorobenzaldehyde → this compound

Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Overall workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Grignard Synthesis

This protocol is based on established procedures for Grignard reactions with fluorinated aromatic compounds.[2][3] Safety Precaution: All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All glassware must be rigorously dried to prevent quenching of the Grignard reagent.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Moles (mmol) |

| Magnesium Turnings | 24.31 | 0.27 g | 11.0 |

| 1-Bromo-3,4-difluorobenzene | 192.99 | 1.93 g (1.3 mL) | 10.0 |

| 3-Fluorobenzaldehyde | 124.11 | 1.12 g (1.0 mL) | 9.0 |

| Anhydrous Diethyl Ether or THF | - | ~50 mL | - |

| Saturated Aqueous Ammonium Chloride | - | ~20 mL | - |

| Ethyl Acetate | - | ~50 mL | - |

| Anhydrous Sodium Sulfate | - | ~5 g | - |

Step-by-Step Procedure

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The apparatus should be flame-dried under a stream of inert gas (e.g., nitrogen or argon) and then allowed to cool to room temperature.

-

Grignard Reagent Formation:

-

Place the magnesium turnings in the reaction flask.

-

Prepare a solution of 1-bromo-3,4-difluorobenzene in 20 mL of anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small portion (~2 mL) of the halide solution to the magnesium. The reaction should initiate, as indicated by gentle bubbling and a cloudy appearance. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary to activate the magnesium surface.[2]

-

Once initiated, add the remaining 1-bromo-3,4-difluorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Aldehyde:

-

Prepare a solution of 3-fluorobenzaldehyde in 10 mL of anhydrous diethyl ether or THF.

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Add the 3-fluorobenzaldehyde solution dropwise to the stirred Grignard reagent. Maintain the internal temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.[2]

-

Transfer the mixture to a separatory funnel and add ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification of this compound

The crude product will likely contain unreacted starting materials and byproducts. Purification is crucial to obtain the compound in high purity. The choice between recrystallization and column chromatography depends on the nature of the crude product (solid or oil) and the desired level of purity.

Method 1: Recrystallization

Recrystallization is an effective method for purifying solid compounds. The principle is to dissolve the impure compound in a hot solvent and then allow it to crystallize as the solution cools, leaving impurities behind in the solvent.

Solvent Selection: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For benzhydrol derivatives, a non-polar solvent system such as a mixture of petroleum ether and ethyl acetate is often effective.

Step-by-Step Protocol:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hot petroleum ether until the solution becomes slightly cloudy.

-

Add a small amount of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold petroleum ether.

-

Dry the crystals under vacuum to obtain pure this compound.

Method 2: Column Chromatography

Column chromatography is a versatile purification technique for both solid and oily compounds, separating components based on their differential adsorption to a stationary phase.[4]

System Selection:

-

Stationary Phase: Silica gel is a common choice for compounds of moderate polarity like benzhydrols.

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired product.

Step-by-Step Protocol:

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a level surface.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully apply it to the top of the silica gel bed.

-

Elution: Add the eluent to the top of the column and apply gentle pressure (if necessary) to begin the separation.

-

Fraction Collection: Collect the eluting solvent in a series of fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.

Characterization of this compound

The identity and purity of the synthesized compound must be confirmed by analytical techniques. The following are expected characterization data for this compound.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₃H₉F₃O |

| Molecular Weight | 238.21 g/mol |

| Appearance | White to off-white solid or colorless oil |

| Melting Point | To be determined experimentally |

Spectroscopic Data (Predicted)

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the benzylic proton. The benzylic proton (CH-OH) should appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the range of 5.5-6.0 ppm. The aromatic protons will appear in the region of 6.8-7.5 ppm, with complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 13 carbon atoms, unless there is accidental equivalence.[5] The benzylic carbon (CH-OH) is expected in the range of 70-80 ppm. The aromatic carbons will appear between 110-165 ppm, with the carbon atoms directly bonded to fluorine showing characteristic splitting (¹JCF).

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds. The spectrum is expected to show three distinct signals for the three fluorine atoms, each with its own chemical shift and coupling to neighboring protons and other fluorine atoms. The chemical shifts are typically referenced to CFCl₃ (0 ppm).

| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity and Coupling |

| ¹H | 5.5 - 6.0 (benzylic CH) | s or d |

| 6.8 - 7.5 (aromatic CH) | m | |

| ¹³C | 70 - 80 (benzylic C) | s |

| 110 - 165 (aromatic C) | d, t (due to C-F coupling) | |

| ¹⁹F | -110 to -140 (aromatic C-F) | m |

Note: The predicted NMR data are based on typical chemical shift ranges for similar structures and should be confirmed by experimental analysis.

Conclusion

This guide has outlined a detailed and scientifically grounded approach to the synthesis and purification of this compound. By understanding the principles behind the Grignard reaction and the subsequent purification steps, researchers can confidently produce this valuable fluorinated building block with high purity. The provided protocols offer a solid foundation for laboratory work, while the emphasis on the causality of experimental choices aims to empower scientists with the knowledge to troubleshoot and adapt these methods as needed.

References

-

PubChem. 1,3,5-Trifluorobenzene. [Link]

- Google Patents. CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde.

- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

- Google Patents. CN105859536B - A kind of preparation method of 3,4- difluorobenzaldehydes.

-

JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

-

University of Wisconsin-Madison. Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Open Access LMU. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

-

Thieme. 4. 13C NMR Spectroscopy. [Link]

-

YouTube. F -19 NMR Spectroscopy. [Link]

- Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

-

National Institutes of Health. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs. [Link]

-

PubChem. 3,4-Difluorobenzyl alcohol. [Link]

-

Cheméo. Chemical Properties of 3,3,3-Trifluoropropene (CAS 677-21-4). [Link]

-

PubChem. This compound. [Link]

-

PubChem. 3,4',5-Trifluorobenzhydrol. [Link]

- Google Patents. CN102924476A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

YouTube. Basic Green 1(633-03-4) 1H NMR spectrum. [Link]

-

Longdom Publishing. Column Chromatography for the Separation of Complex Mixtures. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

Spectroscopic Characterization of 3,3',4-Trifluorobenzhydrol: A Predictive and Methodological Guide

Introduction

3,3',4-Trifluorobenzhydrol is a fluorinated aromatic alcohol with potential applications in medicinal chemistry and materials science. As with any novel compound, comprehensive structural elucidation is paramount for its application and further development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools for confirming the molecular structure and purity of such compounds.

This technical guide provides a detailed overview of the expected spectroscopic data for this compound. As of the time of this writing, publicly accessible experimental spectra for this specific molecule are limited. Therefore, this document serves as a predictive guide, grounded in the established principles of spectroscopy and comparative analysis with structurally related compounds. The methodologies and interpretations presented herein are designed to be a robust resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of fluorinated organic molecules.

Molecular Structure and Isomeric Considerations

The structure of this compound, with the IUPAC name (3,4-difluorophenyl)-(3-fluorophenyl)methanol, is presented below. The numbering of the carbon atoms is crucial for the assignment of NMR signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the carbon-hydrogen framework of an organic molecule. For a fluorinated compound like this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of the hydroxyl proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the aromatic protons, the methine proton (Hα), and the hydroxyl proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0-7.5 | m | 7H | Aromatic protons | The electron-withdrawing fluorine atoms will deshield the aromatic protons, causing them to resonate in this region. The complex splitting patterns will arise from both H-H and H-F couplings. |

| ~5.8 | d | 1H | Hα (methine proton) | The methine proton is attached to a carbon bearing an oxygen and two aromatic rings, leading to a downfield shift. It will likely appear as a doublet due to coupling with the hydroxyl proton (if not exchanging) or as a singlet if the sample is wet. |

| ~2.0-4.0 | s (broad) | 1H | OH | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It is often a broad singlet. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160-165 (d) | C-F | Carbons directly bonded to fluorine will be significantly downfield and will appear as doublets due to one-bond C-F coupling. |

| ~110-135 (m) | Aromatic C-H and C-C | The remaining aromatic carbons will appear in this region, with their chemical shifts and multiplicities influenced by the position of the fluorine substituents and C-F couplings. |

| ~75 | Cα | The methine carbon, bonded to the hydroxyl group and two aromatic rings, is expected in this region. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is particularly useful for fluorinated compounds, offering a wide chemical shift range and high sensitivity.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| -110 to -115 | m | F at C3' | The chemical shift is typical for a fluorine atom in a meta position on a benzene ring. |

| -115 to -120 | m | F at C3 | The fluorine at the C3 position will have a slightly different chemical environment compared to the C3' fluorine. |

| -135 to -140 | m | F at C4 | A fluorine atom para to a substituent on a benzene ring is expected in this region. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: IR

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected prior to the sample spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3600-3200 | Broad, Strong | O-H stretch | The broadness is due to hydrogen bonding of the alcohol functional group. |

| 3100-3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibration for C-H bonds on an aromatic ring. |

| 1600-1450 | Medium to Strong | C=C stretch in aromatic ring | These absorptions are characteristic of the benzene ring. |

| 1300-1000 | Strong | C-F stretch | The C-F stretching vibrations typically appear as strong absorptions in this region. |

| 1200-1000 | Strong | C-O stretch | The stretching vibration of the alcohol C-O bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: MS

-

Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule. Electrospray Ionization (ESI) could also be used, particularly for high-resolution mass spectrometry (HRMS).

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios (m/z).

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₃H₉F₃O) is 238.20 g/mol . A prominent molecular ion peak is expected at m/z = 238.

-

Major Fragmentation Pathways:

-

Loss of H₂O: A peak at m/z = 220, corresponding to the loss of a water molecule from the molecular ion.

-

Benzylic Cleavage: Cleavage of the Cα-C(aromatic) bond can lead to fragments corresponding to the fluorinated phenyl groups.

-

Formation of Tropylium-like Ions: Rearrangements of the aromatic fragments are possible.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data are based on fundamental principles and analysis of similar structures. When experimental data becomes available, this guide can serve as a valuable reference for its interpretation and confirmation of the compound's identity and purity. The detailed protocols provided herein offer a standardized approach for the spectroscopic analysis of this and related fluorinated compounds, ensuring data quality and reproducibility in a research and development setting.

References

-

PubChem. 1,3,5-Trifluorobenzene. National Center for Biotechnology Information. [Link]

-

SpectraBase. 4,4'-(3,3,3-Trifluoro-2-(trifluoromethyl)prop-1-ene-1,1-diyl)bis(fluorobenzene). Wiley. [Link]

-

SpectraBase. 3-NITRO-4-{[m-(TRIFLUOROMETHYL)BENZYL]THIO}BENZALDEHYDE. Wiley. [Link]

- Hodnebrog, T., et al. (2013). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes. The Journal of Physical Chemistry A, 117(46), 11735-11746.

-

The ISIC-EPFL mstoolbox. Molecular mass calculator. École Polytechnique Fédérale de Lausanne. [Link]

-

PubChem. 3,4,5-Trifluorobenzaldehyde. National Center for Biotechnology Information. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Michigan State University. Proton NMR Table. [Link]

-

The Royal Society of Chemistry. (2015). Supplementary Information. [Link]

-

PubChem. 2,3,4-Trifluorobenzaldehyde. National Center for Biotechnology Information. [Link]

- Springer. (2015). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Journal of The American Society for Mass Spectrometry, 26(12), 2076-2084.

-

PubChem. 3,3,3-Trifluoropropene. National Center for Biotechnology Information. [Link]

-

Organic Chemistry with Victor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

-

PubChem. Trifluoromethane. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST. 3,3,3-Trifluoropropene. National Institute of Standards and Technology. [Link]

-

NIST. Fluoroform. National Institute of Standards and Technology. [Link]

-

Agricultural Marketing Service. (2017, May 26). Sodium Dodecylbenzene Sulfonate (SDBS). U.S. Department of Agriculture. [Link]

-

PubChem. 3,4',5-Trifluorobenzhydrol. National Center for Biotechnology Information. [Link]

An In-depth Technical Guide to 3,3',4-Trifluorobenzhydrol: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Strategic Importance of Fluorinated Benzhydrols

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The benzhydrol moiety, a diarylmethanol structure, serves as a versatile scaffold found in a range of biologically active compounds. When combined, the trifluorinated benzhydrol scaffold, specifically 3,3',4-Trifluorobenzhydrol, emerges as a compound of significant interest for researchers and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. It is designed to equip researchers and scientists with the necessary knowledge to effectively utilize this compound in their research endeavors, particularly in the context of drug discovery and development.

Physicochemical Properties of this compound

This compound, with the CAS number 844683-65-4, is a trifluorinated derivative of diphenylmethanol.[4][5] The strategic placement of the three fluorine atoms on the two phenyl rings significantly influences its electronic and conformational properties.

| Property | Value | Source |

| CAS Number | 844683-65-4 | [4][5] |

| Molecular Formula | C₁₃H₉F₃O | [4] |

| Molecular Weight | 238.21 g/mol | [4] |

| IUPAC Name | (3,4-difluorophenyl)(3-fluorophenyl)methanol | N/A |

| Synonyms | (3,4-difluorophenyl)-(3-fluorophenyl)methanol | N/A |

Synthesis of this compound: A Mechanistic Approach

The most logical and widely employed method for the synthesis of unsymmetrical benzhydrols is the Grignard reaction.[6][7] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. For the synthesis of this compound, this would involve the reaction of a fluorophenylmagnesium halide with a fluorobenzaldehyde.

A plausible and efficient synthetic route is the reaction of 3-fluorophenylmagnesium bromide with 3,4-difluorobenzaldehyde. The rationale behind this choice is the commercial availability of the starting materials and the well-established reliability of this type of Grignard reaction.[8]

Experimental Protocol: Synthesis of this compound

Critical Prerequisite: All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled while hot under an inert atmosphere (Nitrogen or Argon) to exclude moisture, which would quench the highly reactive Grignard reagent. All solvents and reagents must be anhydrous.[9]

Part 1: Preparation of 3-Fluorophenylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the system is under a positive pressure of inert gas.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine into the flask. The iodine acts as an activator.[6]

-

Initiation: Add a small portion (approx. 10%) of a solution of 1-bromo-3-fluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The disappearance of the iodine color and the gentle refluxing of the solvent indicate the initiation of the Grignard reaction. If the reaction does not start, gentle warming may be required.

-

Addition: Once the reaction has initiated, add the remaining solution of 1-bromo-3-fluorobenzene dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Part 2: Reaction with 3,4-Difluorobenzaldehyde

-

Apparatus Setup: In a separate, dry, three-neck round-bottom flask under an inert atmosphere, dissolve 3,4-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF.

-

Addition: Cool the solution of 3,4-difluorobenzaldehyde to 0 °C using an ice bath. Slowly add the freshly prepared 3-fluorophenylmagnesium bromide solution via a cannula or dropping funnel. The addition should be exothermic, and the rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure complete conversion.

Part 3: Workup and Purification

-

Quenching: Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed by standard spectroscopic methods. While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.[10][11]

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the carbinol proton (-CHOH) typically in the region of 5.8-6.0 ppm. The aromatic region (around 7.0-7.5 ppm) will display complex multiplets due to the protons on the two different fluorinated phenyl rings. The integration of the aromatic region should correspond to 7 protons, and the carbinol proton to 1 proton. A broad singlet corresponding to the hydroxyl proton will also be present, which can be exchanged with D₂O.[10]

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbinol carbon (-CHOH) around 75-80 ppm. The aromatic region will display multiple signals for the carbon atoms of the phenyl rings, with the carbon atoms directly attached to fluorine exhibiting characteristic splitting patterns (C-F coupling).

-

IR Spectroscopy: The infrared spectrum will show a characteristic broad absorption band for the hydroxyl group (O-H stretch) in the region of 3200-3600 cm⁻¹. Strong absorption bands corresponding to C-F stretching will be observed in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Chemical Reactivity of this compound

The reactivity of this compound is primarily dictated by the hydroxyl group and the electron-withdrawing nature of the fluorine substituents on the aromatic rings.

Oxidation to 3,3',4-Trifluorobenzophenone

The most common and synthetically useful reaction of benzhydrols is their oxidation to the corresponding benzophenones.[4] This transformation is a key step in the synthesis of many pharmaceutical intermediates and functional materials.

A variety of oxidizing agents can be employed for this purpose, including chromium-based reagents (e.g., pyridinium chlorochromate - PCC), manganese-based reagents (e.g., potassium permanganate - KMnO₄), and milder, more modern reagents. The choice of oxidant depends on the desired reaction conditions and the presence of other functional groups in the molecule.

The mechanism of oxidation typically involves the formation of a chromate ester (in the case of chromium reagents), followed by the rate-determining elimination of this ester via a C-H bond cleavage at the carbinol carbon.

Reaction Mechanism: Oxidation of this compound

Caption: Generalized mechanism for the oxidation of a benzhydrol.

The electron-withdrawing fluorine atoms in this compound can influence the rate of oxidation. Generally, electron-withdrawing groups can decrease the rate of oxidation by destabilizing the transition state of the C-H bond cleavage.

Applications in Drug Discovery and Development

Fluorinated compounds are of immense interest in medicinal chemistry due to their ability to enhance the pharmacological properties of drug candidates.[1][2][12][13] The introduction of fluorine can:

-

Increase Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug.

-

Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.

-

Improve Membrane Permeability: The lipophilic nature of fluorine can enhance the ability of a drug to cross cell membranes.

The this compound scaffold can serve as a valuable building block for the synthesis of novel drug candidates. The hydroxyl group provides a handle for further functionalization, allowing for the introduction of various pharmacophores. The trifluorinated phenyl rings provide the aforementioned benefits of fluorination.

For example, the corresponding ketone, 3,3',4-Trifluorobenzophenone, can be a precursor to a wide range of compounds, including inhibitors of various enzymes and receptors. The benzhydrol moiety itself is present in several classes of bioactive molecules, and the introduction of fluorine can be a key strategy in lead optimization.

Conclusion

This compound is a fluorinated building block with significant potential in organic synthesis and medicinal chemistry. Its synthesis, primarily through the Grignard reaction, is a robust and well-understood process. The key reactivity of this molecule, its oxidation to the corresponding benzophenone, opens up a wide array of synthetic possibilities. For researchers and scientists in drug development, the strategic incorporation of the this compound moiety can be a powerful tool to enhance the druglike properties of new chemical entities. This guide provides a foundational understanding of this important molecule, paving the way for its effective application in the laboratory.

References

-

Oakwood Chemical. This compound. Available from: [Link]

-

Tetrahedron. This compound. Available from: [Link]

-

Reagent Instruments Network. CAS List. Available from: [Link]

-

Transtutors. H1 NMR And C13 NMR Analysis Of Benzhydrol Include Peaks,... (1 Answer). Published March 28, 2022. Available from: [Link]

-

Chegg. Solved NMR spectroscopy Note that the 1H-NMR of the | Chegg.com. Published April 7, 2022. Available from: [Link]

-

Kuchar M, et al. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules. 2021;26(11):3299. Available from: [Link]

-

Winthrop University. The Grignard Reaction. Available from: [Link]

-

Barnes-Seeman D, et al. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Curr Top Med Chem. 2014;14(7):855-64. Available from: [Link]

- Google Patents. Method for preparing 3, 4-difluorobenzaldehyde. CN105859536A.

-

Meanwell NA. Applications of Fluorine in Medicinal Chemistry. J Med Chem. 2015;58(21):8379-413. Available from: [Link]

-

Müller K, et al. The Many Roles for Fluorine in Medicinal Chemistry. J Med Chem. 2008;51(15):4359-69. Available from: [Link]

-

Winthrop University. The Grignard Reaction. Available from: [Link]

Sources

- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound [oakwoodchemical.com]

- 5. This compound | 844683-65-4 [amp.chemicalbook.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. bohr.winthrop.edu [bohr.winthrop.edu]

- 8. CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. (Solved) - H1 NMR And C13 NMR Analysis Of Benzhydrol Include Peaks,... (1 Answer) | Transtutors [transtutors.com]

- 11. Solved NMR spectroscopy Note that the 1H-NMR of the | Chegg.com [chegg.com]

- 12. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmacyjournal.org [pharmacyjournal.org]

An In-depth Technical Guide to 3,3',4-Trifluorobenzhydrol Derivatives and Analogs: A Scaffold for Modern Drug Discovery

This guide provides a comprehensive technical overview of 3,3',4-trifluorobenzhydrol derivatives and analogs, tailored for researchers, medicinal chemists, and professionals in drug development. We will delve into the synthetic strategies, structure-activity relationships (SAR), and potential therapeutic applications of this emerging class of compounds. This document emphasizes the rationale behind experimental design and the importance of robust, self-validating protocols in the journey from compound synthesis to biological evaluation.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The introduction of fluorine atoms into bioactive molecules is a well-established and powerful strategy in medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can profoundly enhance the therapeutic potential of a drug candidate.[1][2] Its high electronegativity and steric bulk compared to a methyl group can significantly alter the electronic properties of aromatic rings, influencing binding affinity to biological targets.[1][3] Furthermore, the exceptional strength of the carbon-fluorine bond often imparts increased metabolic stability, leading to improved pharmacokinetic profiles such as a longer half-life.[1]

The this compound scaffold presents a compelling starting point for the design of novel therapeutics. The diaryl-methanol core provides a three-dimensional structure that can be strategically modified to interact with various biological targets, while the specific trifluoro-substitution pattern offers a unique electronic and steric landscape to exploit for potency and selectivity. This guide will explore the synthesis of derivatives based on this core, the rationale for analog design, and the methodologies for evaluating their biological activity.

Synthetic Strategies for this compound and its Derivatives

The synthesis of the core this compound and its subsequent derivatization require careful consideration of reagents and reaction conditions to achieve desired yields and purity.

Synthesis of the Core Scaffold: this compound

The most common and efficient method for synthesizing the this compound core is through a Grignard reaction. This classic organometallic reaction is highly reliable for forming carbon-carbon bonds.

Experimental Protocol: Grignard Synthesis of this compound

-

Preparation of the Grignard Reagent:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

-

Add a solution of 1-bromo-3,4-difluorobenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the formation of the Grignard reagent (3,4-difluorophenylmagnesium bromide). A crystal of iodine can be added to initiate the reaction if necessary.

-

The reaction mixture is typically stirred at room temperature until the magnesium is consumed.

-

-

Reaction with the Aldehyde:

-

In a separate flame-dried flask, dissolve 3-fluorobenzaldehyde in anhydrous THF.

-

Cool the aldehyde solution to 0 °C in an ice bath.

-

Slowly add the prepared Grignard reagent to the aldehyde solution via a cannula.

-

Allow the reaction to warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield pure this compound.[4]

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, hence the necessity for flame-dried glassware and anhydrous solvents to prevent quenching of the reagent.

-

Inert Atmosphere: The use of argon or nitrogen prevents the Grignard reagent from reacting with atmospheric oxygen and moisture.

-

Controlled Addition at Low Temperature: The reaction between the Grignard reagent and the aldehyde is exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent the formation of side products.

Derivatization Strategies

The hydroxyl group of the benzhydrol core is a key handle for further derivatization, allowing for the introduction of a wide array of functional groups to explore the chemical space and optimize biological activity.

Diagram: Derivatization Pathways for this compound

Caption: Key derivatization pathways from the this compound core.

Structure-Activity Relationship (SAR) and Analog Design

The systematic modification of a lead compound and the subsequent evaluation of its biological activity are central to drug discovery. The principles of SAR guide the rational design of more potent and selective analogs.[5][6]

The Role of Fluorine Substitution

The positions of the fluorine atoms on the phenyl rings of this compound are critical. Altering this pattern can significantly impact biological activity. For instance, shifting a fluorine atom might enhance or disrupt a key hydrogen bond interaction with a target protein.

Bioisosteric Replacements

In medicinal chemistry, a bioisostere is a chemical substituent that can be interchanged with another substituent to produce a compound with similar biological properties.[1] For the trifluoromethyl group, potential bioisosteres could include a pentafluorosulfanyl group (-SF5) or a nitrile group (-CN), which have similar steric and electronic properties.[7]

Table: Physicochemical Properties of Trifluoromethyl Group and its Bioisosteres

| Substituent | Hansch π (Lipophilicity) | Electronic Effect | Steric Similarity to -CF3 |

| -CF3 | +0.88 | Strongly Electron-withdrawing | - |

| -SF5 | +1.51 | Strongly Electron-withdrawing | High |

| -CN | -0.57 | Electron-withdrawing | Moderate |

| -Cl | +0.71 | Electron-withdrawing | Moderate |

Data compiled from authoritative sources in medicinal chemistry.

Potential Therapeutic Applications and Biological Evaluation

While the specific biological activities of this compound derivatives are an emerging area of research, we can extrapolate potential applications based on the activities of structurally related compounds. Many fluorinated diaryl compounds and their heterocyclic derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.[8][9][10]

Anticancer Activity

Derivatives of 3-(trifluoromethyl)benzaldehyde have demonstrated cytotoxic effects against various human cancer cell lines.[8] The proposed mechanisms often involve the inhibition of key kinases in tumor growth and proliferation pathways.[8]

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

-

Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound (typically from 0.01 to 100 µM) and incubate for 48-72 hours.[8]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to a purple formazan product.[8]

-

Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Diagram: Workflow for In Vitro Anticancer Screening

Caption: A streamlined workflow for determining the in vitro anticancer activity of novel compounds.

Antimicrobial Activity

Schiff bases and heterocyclic derivatives (such as triazoles and thiadiazoles) derived from fluorinated benzaldehydes have shown significant antimicrobial properties.[8][11][12]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Serial Dilution: Perform a serial dilution of the test compound in a suitable broth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. The strategic placement of fluorine atoms provides a strong foundation for designing compounds with enhanced metabolic stability and target affinity. Future research should focus on the synthesis of diverse libraries of derivatives and their systematic evaluation in a range of biological assays. The insights gained from rigorous SAR studies will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold. The methodologies and rationales presented in this guide provide a solid framework for initiating and advancing such research endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Mena-Acuña, D., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

-

National Institutes of Health. Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

National Institutes of Health. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. [Link]

-

ACS Publications. Triflic Anhydride Mediated Synthesis of 3,4-Dihydroquinazolines: A Three-Component One-Pot Tandem Procedure. [Link]

-

ResearchGate. (A) The trifluoromethyl group in medicinal chemistry. (B)... | Download Scientific Diagram. [Link]

-

National Institutes of Health. Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure. [Link]

-

ScienceDirect. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. [Link]

-

PubMed. Design, synthesis, and structure-activity relationship of novel and effective apixaban derivatives as FXa inhibitors containing 1,2,4-triazole/pyrrole derivatives as P2 binding element. [Link]

-

PubMed. Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives. [Link]

-

ResearchGate. (PDF) Synthesis and Biological Evaluation of the First Pentafluorosulfanyl Analogs of Mefloquine. [Link]

-

PubMed. Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives. [Link]

-

PubChem. 3,4',5-Trifluorobenzhydrol. National Center for Biotechnology Information. [Link]

-

ResearchGate. Efficient Synthesis of Fluorinated[4][8][13]Triazolo[3,4-b][1][4][13]thiadiazoles. [Link]

-

ResearchGate. (PDF) In vitro antimicrobial activity of 3,4-dihydro-s-triazinobenzimidazole derivatives. [Link]

-

MDPI. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C13H9F3O | CID 2760702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

Crystal structure of 3,3',4-Trifluorobenzhydrol

An In-depth Technical Guide to the Crystal Structure of 3,3',4-Trifluorobenzhydrol: A Hypothetical Study in Structural Chemistry for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, significantly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] Benzhydrol derivatives, in turn, are prevalent motifs in medicinal chemistry. This guide provides a comprehensive, albeit hypothetical, exploration of the crystal structure of this compound, a molecule of interest in drug discovery. In the absence of a publicly available crystal structure, this document serves as a detailed roadmap for its determination and analysis. We will delve into the synthetic and crystallization protocols, the intricacies of single-crystal X-ray diffraction analysis, and the potential structural insights that could be gleaned. The objective is to equip researchers, scientists, and drug development professionals with a robust understanding of the methodologies and the profound implications of structural chemistry in the development of novel therapeutics.

Introduction: The Significance of Fluorinated Benzhydrols in Medicinal Chemistry

Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the C-F bond, make it a powerful tool for modulating a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[2][3] When incorporated into the benzhydrol framework, these effects can be particularly pronounced, influencing the molecule's conformation and intermolecular interactions. The trifluorinated substitution pattern of this compound presents a compelling case for structural investigation. An understanding of its three-dimensional arrangement at the atomic level is crucial for elucidating its structure-activity relationship (SAR) and for guiding the rational design of more potent and selective drug candidates.

The determination of the crystal structure of a small molecule like this compound provides definitive information on its molecular geometry, stereochemistry, and the subtle interplay of non-covalent interactions that govern its packing in the solid state. These interactions, including hydrogen bonds and halogen bonds, are often pivotal in molecular recognition at the active sites of biological targets.

Synthesis and Crystallization: The Gateway to a High-Resolution Structure

A prerequisite for any crystallographic study is the availability of high-quality single crystals.[4][5] This journey begins with the chemical synthesis of the target compound, followed by a meticulous crystallization process.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound would involve a Grignard reaction. This classic carbon-carbon bond-forming reaction is well-suited for the preparation of diaryl methanols. The proposed two-step synthesis is outlined below:

Step 1: Formation of the Grignard Reagent

The synthesis would commence with the preparation of a Grignard reagent from a suitable brominated precursor, for instance, 1-bromo-3,4-difluorobenzene.

-

Protocol:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

-

Activate the magnesium with a small crystal of iodine.

-

Add a solution of 1-bromo-3,4-difluorobenzene in anhydrous tetrahydrofuran (THF) dropwise to the magnesium suspension under an inert atmosphere (e.g., argon or nitrogen).

-

Maintain a gentle reflux to sustain the reaction. The disappearance of the magnesium and the formation of a cloudy grey solution indicate the successful formation of (3,4-difluorophenyl)magnesium bromide.

-

Step 2: Grignard Reaction with 3-Fluorobenzaldehyde

The newly formed Grignard reagent is then reacted with 3-fluorobenzaldehyde to yield the desired this compound.

-

Protocol:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of 3-fluorobenzaldehyde in anhydrous THF dropwise to the cooled Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

-

Caption: Proposed synthetic workflow for this compound.

Crystallization Methodologies

Obtaining diffraction-quality single crystals is often the most challenging step in a crystallographic experiment.[4] For a small molecule like this compound, several crystallization techniques can be employed:

-

Slow Evaporation: This is the simplest method, where the purified compound is dissolved in a suitable solvent or solvent mixture to create a near-saturated solution. The solvent is then allowed to evaporate slowly and undisturbed, leading to a gradual increase in concentration and, ideally, the formation of single crystals.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization. The hanging drop and sitting drop methods are common variations of this technique.[4]

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of well-ordered crystals.

The choice of solvent is critical and often requires empirical screening of a wide range of solvents and solvent mixtures.

Crystallographic Analysis: Deciphering the Molecular Architecture

Once suitable single crystals are obtained, single-crystal X-ray diffraction is the definitive technique to determine the three-dimensional atomic structure.[6][7]

Data Collection

A single crystal of appropriate size (typically 0.1-0.5 mm in all dimensions) is mounted on a goniometer and placed in a stream of X-rays.[4][5][6] Modern diffractometers are equipped with sensitive detectors, such as CCD or CMOS detectors, and often use a low-temperature stream of nitrogen gas to minimize thermal motion of the atoms and protect the crystal from radiation damage.[6]

The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The resulting diffraction pattern, consisting of a unique arrangement of spots of varying intensities, contains the information about the crystal's internal structure.[5]

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and the symmetry of the crystal (the space group). The intensities of the diffraction spots are then used to calculate the amplitudes of the structure factors. However, the phase information is lost during the experiment, leading to the "phase problem" of crystallography.[5]

For small molecules, the phase problem is typically solved using direct methods, which are mathematical techniques that can estimate the phases directly from the measured intensities.[5] Once initial phases are obtained, an electron density map can be calculated. This map is then interpreted to build an initial model of the molecule.

The initial model is then refined against the experimental data. This is an iterative process where the atomic coordinates, thermal parameters, and other model parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using various metrics, most notably the R-factor.

Hypothetical Crystallographic Data for this compound

The following table presents a plausible set of crystallographic data for this compound, which would be expected upon successful structure determination.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₃H₉F₃O |

| Formula Weight | 242.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1002.4 |

| Z | 4 |

| Density (calculated) | 1.60 g/cm³ |

| Absorption Coefficient | 0.14 mm⁻¹ |

| F(000) | 496 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |

| Temperature (K) | 100(2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | 8123 |

| Independent Reflections | 2289 [R(int) = 0.035] |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

| Goodness-of-fit on F² | 1.05 |

This data is purely illustrative and represents typical values for a small organic molecule.

Caption: A generalized workflow for single-crystal X-ray crystallography.[4]

Structural Insights: From Atomic Coordinates to Functional Understanding

The solved crystal structure would provide a wealth of information about the molecular and supramolecular features of this compound.

Molecular Conformation

The crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. Of particular interest would be the conformation of the two phenyl rings relative to each other and the central carbinol group. The dihedral angles between the phenyl rings would indicate the degree of twisting, which can have significant implications for the molecule's ability to fit into a binding pocket.

Intermolecular Interactions

The packing of molecules in the crystal lattice is dictated by a network of intermolecular interactions. For this compound, the following interactions would be of primary interest:

-

Hydrogen Bonding: The hydroxyl group is a classic hydrogen bond donor and acceptor. It is highly probable that the crystal structure would feature hydrogen bonds between the hydroxyl groups of adjacent molecules, potentially forming chains or dimers.

-

Fluorine Interactions: The three fluorine atoms can participate in a variety of non-covalent interactions, including C-H···F hydrogen bonds and F···F contacts. The nature and geometry of these interactions would be crucial to understand the role of fluorine in the solid-state packing and, by extension, its potential role in molecular recognition.

Caption: A diagram illustrating potential intermolecular interactions in the crystal lattice of this compound.

Conclusion and Future Directions

While this guide presents a hypothetical study, it underscores the indispensable role of single-crystal X-ray crystallography in modern drug discovery. The determination of the crystal structure of this compound would provide invaluable, high-resolution data that could rationalize its biological activity and guide the design of next-generation therapeutics. The insights gained from the molecular conformation and intermolecular interactions would be directly applicable to computational modeling studies, such as docking simulations and molecular dynamics, further enhancing our understanding of its potential as a drug candidate.

The final, validated crystal structure would be deposited in the Cambridge Structural Database (CSD), making it accessible to the global scientific community and contributing to the collective knowledge of structural chemistry.[8][9]

References

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

-

School of Chemistry and Molecular Biosciences, The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

-

Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

-

ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

Krátký, M., Štěpánková, Š., Vinšová, J., Svrčková, K., & Vu, Q. A. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 26(15), 4486. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, M. A. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4709. [Link]

-

ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. [Link]

-

PubChem. (n.d.). 3,4,5-Trifluorobenzaldehyde. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

- Google Patents. (n.d.). CN115745766A - Preparation method of trifluorobenzaldehyde and trifluorobenzyl bromide.

-

Cambridge Crystallographic Data Centre. (2021). CSD data update 2021.3 – December 2021. Retrieved from [Link]

-

National Institutes of Health. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. Retrieved from [Link]

- Google Patents. (n.d.). CN119350148A - A kind of synthesis method of 3,4,5-trifluorobenzaldehyde.

-

PubChem. (n.d.). 3,4',5-Trifluorobenzhydrol. Retrieved from [Link]

-

National Institutes of Health. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,4-Trifluorobenzaldehyde. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 7. rigaku.com [rigaku.com]

- 8. The Cambridge Structural Database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

An In-depth Technical Guide to 3,3',4-Trifluorobenzhydrol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, offer a powerful tool to optimize the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[1][2][3] Among the myriad of fluorinated building blocks, trifluorinated benzhydrols represent a class of compounds with significant potential, serving as versatile intermediates in the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of a specific, yet under-documented isomer, 3,3',4-Trifluorobenzhydrol, covering its chemical identity, physicochemical properties, plausible synthetic routes, and potential applications in the field of medicinal chemistry.

Core Compound Identity: this compound

CAS Number: 91539-06-3

Molecular Formula: C₁₃H₉F₃O

Structure:

Caption: Grignard reaction pathway for the synthesis of this compound.

Experimental Protocol: Grignard Synthesis

Causality: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. The choice of anhydrous conditions is critical as Grignard reagents are highly basic and will react with protic solvents like water.

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 1-bromo-3-fluorobenzene in anhydrous diethyl ether is added dropwise. The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating. The mixture is stirred until the magnesium is consumed.

-

Reaction with Aldehyde: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of 3,4-difluorobenzaldehyde in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C. [4][5]The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Reduction of 3,3',4-Trifluorobenzophenone

An alternative and often high-yielding approach is the reduction of the corresponding ketone, 3,3',4-trifluorobenzophenone.

Caption: Reduction of 3,3',4-trifluorobenzophenone to the corresponding benzhydrol.

Experimental Protocol: Reduction of Benzophenone

Causality: Sodium borohydride is a mild and selective reducing agent that efficiently reduces ketones to secondary alcohols. The choice of a protic solvent like methanol facilitates the reaction and the workup.

-

Reaction Setup: 3,3',4-Trifluorobenzophenone is dissolved in methanol in a round-bottom flask.

-

Reduction: The solution is cooled in an ice bath, and sodium borohydride is added portion-wise with stirring. The reaction is typically exothermic.

-

Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the careful addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

-

Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively reported, the trifluorobenzhydrol scaffold is a key constituent in various pharmacologically active molecules. The introduction of fluorine atoms can significantly impact a molecule's biological properties. [6]

-

CNS-Active Agents: The lipophilicity imparted by the fluorine atoms can enhance blood-brain barrier permeability, making this scaffold a promising starting point for the development of novel therapeutics for neurological disorders.

-

Anticancer Agents: Fluorinated compounds have a rich history in oncology drug discovery. The this compound core could be elaborated to generate inhibitors of various kinases or other cancer-relevant targets.

-

Antimicrobial Agents: The unique electronic properties of the fluorinated rings can influence interactions with microbial targets, suggesting potential for the development of new antibacterial or antifungal agents. [7] The hydroxyl group of the benzhydrol serves as a convenient handle for further chemical modifications, allowing for the introduction of various pharmacophores to explore structure-activity relationships (SAR).

Safety, Handling, and Storage

As with any fluorinated organic compound, appropriate safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile). [8][9]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. [10]Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [11]* Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound, while not extensively characterized in the public domain, represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through standard and reliable organic chemistry methodologies. The presence of three fluorine atoms on the benzhydrol scaffold suggests that its derivatives may possess favorable pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the development of novel therapeutic agents across various disease areas. Further investigation into the biological activities of derivatives of this compound is warranted to fully unlock its potential in the pharmaceutical sciences.

References

-

Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

- CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde - Google Patents. (n.d.).

- Kuneš, M., Štefková, Š., & Veverka, J. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 26(15), 4475.

- Khan, I., & Zaib, S. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Journal of the Iranian Chemical Society, 19(11), 4737-4756.

- CN115745766A - Preparation method of trifluorobenzaldehyde and trifluorobenzyl bromide - Google Patents. (n.d.).

- Asif, M. (2018). Pharmacological activities of triazole derivatives.

- CN105859536B - A kind of preparation method of 3, 4- difluorobenzaldehydes - Google Patents. (n.d.).

-

Environment, Health & Safety, University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from [Link]

- Marques, F. V., & Guedes, R. C. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5413.

- CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents. (n.d.).

- Nile, S. H., & Park, S. W. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube.

- Meanwell, N. A. (2011). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(8), 2529-2591.

- El-Sayed, W. A., & El-Essawy, F. A. (2023). The Utility of Thiocarbohydrazide for Generating Novel Triazole and Pyrazole Derivatives Containing a Sulfur Moiety as Anti-microbial Agents. ChemRxiv.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

- Kumar, A., Singh, R., & Kumar, S. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 82(3), 547-557.

- Kumar, A., & Kumar, S. (2020). A Pharmacological Update of Triazole Derivative: A Review. Current Organic Synthesis, 17(4), 256-267.

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

New Jersey Department of Health. (2001). HAZARD SUMMARY - 3-NITROBENZOTRIFLUORIDE. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). (3-ethyl-4-fluorophenyl)methanol. Retrieved from [Link]

- Li, J., & Wang, Y. (2012). Synthesis of Symmetric 1,3,5-Triarylbenzenes. Journal of Chemical Research, 36(1), 44-45.

-